Sodium glycerophosphate
Overview
Description
Sodium glycerophosphate is an organic phosphate salt, commonly used as a medication to supplement phosphate levels in the body. It is often administered via intravenous infusion and is known for its role in treating hypophosphatemia. The compound is a mixture of disodium glycerol 1- and 2-phosphates and is highly soluble in water .
Mechanism of Action
Target of Action
Sodium glycerophosphate is primarily targeted at the body’s phosphate levels . It is used clinically to treat or prevent low phosphate levels . The compound’s primary targets are the serum alkaline phosphatases, which play a crucial role in the hydrolysis of glycerophosphate to inorganic phosphate and glycerol in the body .
Mode of Action
This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases . This interaction with its targets leads to an increase in the body’s phosphate levels.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrolysis of glycerophosphate to inorganic phosphate and glycerol . This process is crucial for maintaining the body’s phosphate levels. Glycerophosphate is an important substrate for the synthesis of diacylglycerols, triacylglycerols, and glycerophospholipids . It also has various functions in lipid signaling and membrane dynamics .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After administration, the peak serum phosphate concentration is reached in 4 hours . Glycerophosphate is then hydrolyzed to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . Inorganic phosphate has a half-life of elimination of 2.06 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the body’s phosphate levels. This is achieved through the hydrolysis of glycerophosphate to inorganic phosphate and glycerol . Glycerophosphate also binds to diverse signaling proteins, assisting them in targeting other proteins and can act as a regulator of membrane trafficking .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in agricultural soils, the amounts, forms, and dynamics of organic phosphorus (which includes compounds like this compound) are determined by internal soil properties, external environmental conditions, and managements, including the history and intensity of land use, different tillage practices, and fertilizer treatments .
Biochemical Analysis
Biochemical Properties
Sodium glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body . It is a potent protein phosphatase inhibitor . Protein phosphatase is an enzyme that removes a phosphate group from the phosphorylated amino acid residue of its target protein .
Cellular Effects
This compound plays a crucial role in cellular function. It is involved in the formation of bone tissue and the composition of cell membranes . It also plays a vital role in energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with protein phosphatase. It inhibits the activity of this enzyme, preventing it from removing phosphate groups from its target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability. It is a white to off-white powder which may or may not be crystalline, has no discernible odor and tastes salty . It melts at 98 to 100 °C (208 to 212 °F) and decomposes at 130 °C (266 °F) .
Metabolic Pathways
This compound is involved in the phosphate metabolism pathway. It is hydrolyzed to inorganic phosphate and glycerol in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium glycerophosphate involves the esterification of glycerol with phosphoric acid in the presence of sodium carbonate. The reaction is typically carried out at a temperature range of 120-145°C and a pressure of 0.4-0.5 MPa. The pH is controlled between 3.0-5.5 during the reaction. After esterification, the mixture is diluted with purified water, and sodium hydroxide is added to adjust the pH to 8.0-11.0. The final product is obtained by decolorizing and separating free glycerin .
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale. The process includes the use of large esterification reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Sodium glycerophosphate undergoes various chemical reactions, including hydrolysis, where it is broken down into inorganic phosphate and glycerol. This reaction is catalyzed by serum alkaline phosphatases in the body .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by alkaline phosphatases.
Esterification: Involves glycerol and phosphoric acid in the presence of sodium carbonate.
Major Products Formed:
Hydrolysis: Inorganic phosphate and glycerol.
Esterification: this compound.
Scientific Research Applications
Sodium glycerophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Used to treat hypophosphatemia and as a component in total parenteral nutrition.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in certain formulations
Comparison with Similar Compounds
- Monopotassium phosphate
- Dipotassium phosphate
- Sodium phosphate
Comparison: Sodium glycerophosphate is unique due to its dual role as a phosphate donor and a glycerol source. Unlike other phosphate salts, it provides both phosphate and glycerol, which can be beneficial in certain medical and biochemical applications. Its high solubility and stability also make it a preferred choice in intravenous formulations .
Properties
Key on ui mechanism of action |
Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. |
---|---|
CAS No. |
1555-56-2 |
Molecular Formula |
C3H9NaO6P |
Molecular Weight |
195.06 g/mol |
IUPAC Name |
disodium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
InChI Key |
KANLKAYGXGSUJC-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O.[Na] |
Key on ui other cas no. |
1334-74-3 1555-56-2 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Related CAS |
95648-81-0 |
solubility |
Soluble |
Synonyms |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.